6,7-Difluoro-1,3-benzothiazole-2-thiol
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Overview
Description
6,7-Difluoro-1,3-benzothiazole-2-thiol is a chemical compound with the molecular formula C₇H₃F₂NS₂ and a molecular weight of 203.23 g/mol . This compound belongs to the benzothiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of 6,7-Difluoro-1,3-benzothiazole-2-thiol typically involves the reaction of 2-aminobenzenethiol with fluorinated reagents under specific conditions . One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor in the presence of a base like triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield . These methods often employ catalysts and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
6,7-Difluoro-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while nucleophilic substitution can produce a wide range of substituted benzothiazoles .
Scientific Research Applications
6,7-Difluoro-1,3-benzothiazole-2-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
6,7-Difluoro-1,3-benzothiazole-2-thiol can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.
6-Chlorobenzothiazole: Used in the production of rubber accelerators and other industrial chemicals.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
The uniqueness of this compound lies in its fluorine atoms, which can enhance its chemical stability and biological activity compared to non-fluorinated analogs .
Properties
IUPAC Name |
6,7-difluoro-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NS2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHFYKAODNCGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=S)S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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